3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with diverse applications in chemistry, biology, medicine, and industry. Its intricate structure incorporates elements of benzothiazole, isoxazole, and thienyl moieties, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves a multistep reaction sequence:
Step 1: : Starting with 2-amino-6-(methylsulfonyl)benzothiazole, a series of nucleophilic substitution and cyclization reactions form the core structure.
Step 2: : Introduction of the isoxazole ring is achieved through cycloaddition reactions, often using reagents like hydroxylamine and acylating agents.
Step 3: : The final steps involve the incorporation of the thienyl group and the formation of the carboxamide, utilizing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production might employ optimized, scalable versions of these synthetic routes, incorporating continuous flow chemistry and automated processes to enhance yield and purity while minimizing waste and cost.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide participates in various chemical reactions, including:
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Hydrogenation reactions affecting the isoxazole or benzothiazole rings.
Substitution: : Nucleophilic and electrophilic substitution at various positions on the rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Employing halides, nitriles, and other reactive groups under acidic or basic conditions.
Major Products
Major products depend on the specific reactions but can include derivatives with modified functional groups enhancing biological activity or altering solubility properties.
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its bioactivity, potentially interacting with specific enzymes or receptors.
Medicine: : Potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Industry: : Utilized in the development of novel materials, including advanced polymers and catalysts.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : It may target enzymes, proteins, or receptors, inhibiting or modulating their activity.
Pathways Involved: : Possible involvement in pathways related to inflammation, microbial infection, or cellular proliferation.
Comparison with Similar Compounds
Comparison with structurally similar compounds highlights its unique properties:
Similar Compounds: : Benzothiazole derivatives, isoxazole-containing compounds, thienyl derivatives.
Uniqueness: : The combination of these moieties in a single molecule enhances its versatility and potency in diverse applications.
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Properties
IUPAC Name |
3-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S3/c1-10-17-12(9-14(15-4-3-7-29-15)21-19(17)28-24-10)18(25)23-20-22-13-6-5-11(31(2,26)27)8-16(13)30-20/h3-9H,1-2H3,(H,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFXYUAUSAGPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC5=C(S4)C=C(C=C5)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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